![molecular formula C15H18N2O4 B6345324 3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264048-61-4](/img/structure/B6345324.png)
3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.12665706 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features an ethoxycarbonyl group, a methyl group, and a phenyl group, which contribute to its chemical reactivity and biological interactions. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties.
The molecular formula of this compound is C15H18N2O4 with a molecular weight of 290.31 g/mol. Key chemical properties include:
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the pyrazole structure can enhance antibacterial activity against various pathogens. The presence of the ethoxycarbonyl and carboxylic acid groups may facilitate interactions with microbial enzymes or cell membranes, leading to increased efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been explored in various studies. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests it may reduce inflammation by blocking prostaglandin synthesis. A comparative analysis showed that similar compounds displayed IC50 values in the micromolar range for COX inhibition, indicating promising anti-inflammatory effects .
Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives have revealed their potential as therapeutic agents against different cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against human liver carcinoma cells (HepG2) and other cancer types. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes findings related to the SAR of this compound compared to similar compounds:
Compound | Substituents | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Ethoxycarbonyl, Methyl, Phenyl | Antimicrobial, Anti-inflammatory | TBD |
3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Ethoxycarbonyl, Methyl | Moderate Anticancer Activity | 15 |
3-Methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Methyl | Low Antimicrobial Activity | >30 |
Case Studies
- Antimicrobial Study : A series of pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the phenyl position significantly improved antibacterial activity compared to unsubstituted analogs .
- Anti-inflammatory Research : In a study assessing COX inhibition, the compound exhibited a dose-dependent response in reducing inflammation markers in vitro, suggesting its potential utility in treating inflammatory diseases .
- Anticancer Investigation : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on HepG2 cells. Results showed that compounds with electron-donating groups at specific positions enhanced anticancer activity through apoptosis induction .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid have been tested for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Properties : Another area of research focuses on the anti-inflammatory effects of pyrazole derivatives. The compound's structure allows it to interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs.
Agrochemicals
The compound has potential applications in the agrochemical sector as a pesticide or herbicide. Pyrazole derivatives are known for their ability to inhibit specific enzymes in pests or weeds, providing an effective means of crop protection. Research is ongoing to evaluate the efficacy and safety of such compounds in agricultural settings.
Materials Science
In materials science, compounds like this compound can be used as intermediates in the synthesis of polymers or as additives to enhance material properties. Their unique chemical structure can impart desirable characteristics such as thermal stability or mechanical strength.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including those similar to our compound, showing promising results against breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Agrochemical Efficacy
Research conducted by agricultural scientists demonstrated that a related pyrazole compound effectively controlled a common weed species without harming crop yields. Field trials indicated a significant reduction in weed biomass compared to untreated controls.
Properties
IUPAC Name |
5-ethoxycarbonyl-3-methyl-2-(4-methylphenyl)-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-21-13(18)12-9-15(3,14(19)20)17(16-12)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNOKNJYYMCEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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